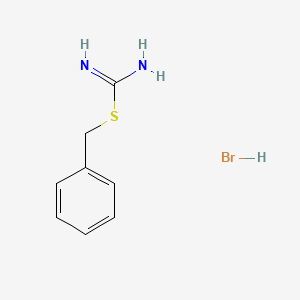![molecular formula C17H19N5O2 B2584320 2-Morpholino-7-(1-phenoxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 338403-69-3](/img/structure/B2584320.png)
2-Morpholino-7-(1-phenoxyethyl)[1,2,4]triazolo[1,5-a]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Triazolo[1,5-a]pyrimidine derivatives have been identified as potential antibacterial agents, particularly against Staphylococcus aureus. These compounds are noted for their dual or multiple mechanisms of action, inhibiting critical bacterial enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and cell division. The hybrid structures incorporating 1,2,4-triazolo[1,5-a]pyrimidine motifs have shown promising broad-spectrum antibacterial activity against drug-resistant strains, indicating their significance in addressing antibiotic resistance (Li & Zhang, 2021).
Optical Sensors
Pyrimidine derivatives, including triazolo[1,5-a]pyrimidine, have been employed as recognition units in the synthesis of optical sensors due to their ability to form coordination and hydrogen bonds. These compounds are used as exquisite sensing materials with applications in detecting various biological and chemical substances. The review covering literature from 2005 to 2020 highlights the significance of pyrimidine-based optical sensors in both biological and medicinal applications, showcasing their versatility and utility in scientific research (Jindal & Kaur, 2021).
Central Nervous System (CNS) Acting Drugs
Research has identified functional chemical groups within heterocycles, such as triazolo[1,5-a]pyrimidines, that may serve as lead molecules for synthesizing compounds with potential CNS activity. These compounds have been explored for effects ranging from depression to euphoria and convulsion, highlighting the diverse therapeutic potential of triazolo[1,5-a]pyrimidine derivatives in CNS drug development (Saganuwan, 2017).
Optoelectronic Materials
Triazolo[1,5-a]pyrimidine and related heterocyclic compounds have been investigated for their applications in optoelectronic materials. These compounds are incorporated into π-extended conjugated systems, contributing to the development of luminescent small molecules, chelate compounds, and materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. The incorporation of such heterocycles into optoelectronic materials underscores their importance in advancing technology in this field (Lipunova et al., 2018).
Wirkmechanismus
Target of Action
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been found to interact with various targets such as rorγt, phd-1, jak1, and jak2 .
Mode of Action
Similar compounds have been shown to act as inverse agonists or inhibitors, suggesting that they may bind to their targets and modulate their activity .
Biochemical Pathways
Compounds with a similar [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been associated with various biological activities, suggesting that they may interact with multiple pathways .
Result of Action
Similar compounds have been associated with various biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
Eigenschaften
IUPAC Name |
4-[7-(1-phenoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-13(24-14-5-3-2-4-6-14)15-7-8-18-16-19-17(20-22(15)16)21-9-11-23-12-10-21/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAAGHWHBIKINE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC2=NC(=NN12)N3CCOCC3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


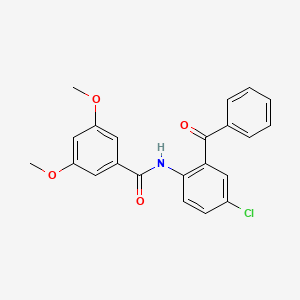
![2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl benzenecarboxylate](/img/structure/B2584240.png)
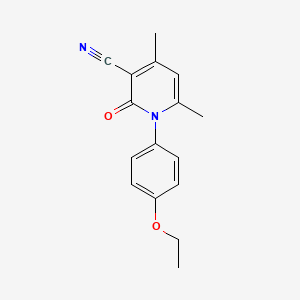
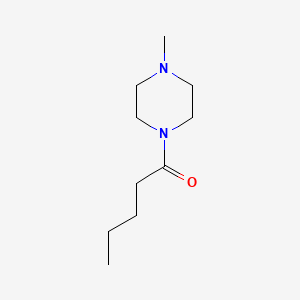
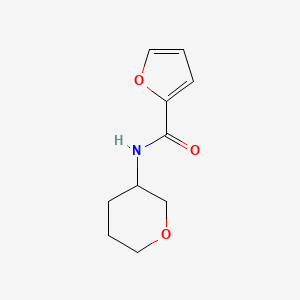
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(2-chlorophenyl)methanesulfonamide](/img/structure/B2584251.png)
![5-Methyl-7-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2584253.png)
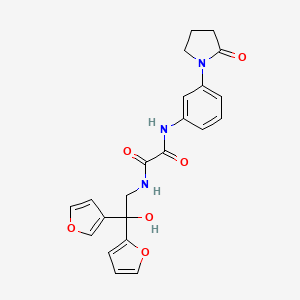
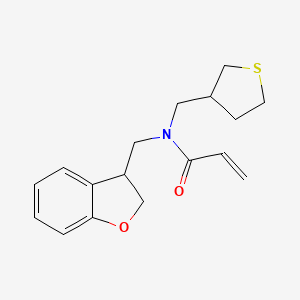
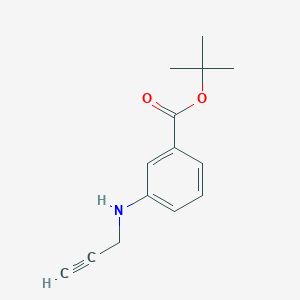
![1-(1-(3,4-Dimethoxyphenyl)-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-2-yl)ethanone](/img/structure/B2584257.png)

